Cas no 92616-48-3 (2-NAPHTHALENECARBONITRILE, 3-CHLORO-)

2-NAPHTHALENECARBONITRILE, 3-CHLORO- Chemical and Physical Properties
Names and Identifiers
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- 2-NAPHTHALENECARBONITRILE, 3-CHLORO-
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2-NAPHTHALENECARBONITRILE, 3-CHLORO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219000633-1g |
3-Chloro-2-cyanonaphthalene |
92616-48-3 | 98% | 1g |
$1786.10 | 2023-08-31 | |
Alichem | A219000633-500mg |
3-Chloro-2-cyanonaphthalene |
92616-48-3 | 98% | 500mg |
$999.60 | 2023-08-31 |
2-NAPHTHALENECARBONITRILE, 3-CHLORO- Related Literature
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 2-NAPHTHALENECARBONITRILE, 3-CHLORO-
2-Naphthalenecarbonitrile, 3-Chloro- (CAS No. 92616-48-3): A Comprehensive Overview
2-Naphthalenecarbonitrile, 3-chloro- (CAS No. 92616-48-3) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, also known as 3-Chloro-2-naphthonitrile, is characterized by its unique molecular structure, which includes a naphthalene ring and a cyano group substituted with a chlorine atom at the 3-position. The combination of these functional groups endows the compound with a range of chemical properties that make it valuable for various scientific and industrial purposes.
The molecular formula of 2-Naphthalenecarbonitrile, 3-chloro- is C11H6ClN, and its molecular weight is approximately 187.62 g/mol. The compound is typically a white to off-white solid at room temperature and has a melting point ranging from 105 to 107°C. Its solubility in common organic solvents such as dichloromethane, acetone, and ethanol makes it easy to handle in laboratory settings.
In the realm of chemical synthesis, 2-Naphthalenecarbonitrile, 3-chloro- serves as an important intermediate for the preparation of more complex molecules. The presence of the cyano group allows for various transformations, including hydrolysis to form carboxylic acids, reduction to form primary amines, and substitution reactions to introduce new functional groups. These properties make it a valuable starting material for the synthesis of pharmaceuticals, dyes, and other fine chemicals.
Recent research has highlighted the potential of 2-Naphthalenecarbonitrile, 3-chloro- in the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising antitumor activities against various cancer cell lines. One notable example is the synthesis of 3-Chloro-2-naphthonitrile derivatives that target specific enzymes involved in cancer progression. These derivatives have demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
In addition to its pharmaceutical applications, 2-Naphthalenecarbonitrile, 3-chloro- has been explored for its use in materials science. The unique electronic properties of the naphthalene ring and the cyano group make it suitable for the development of organic semiconductors and optoelectronic materials. Research in this area has focused on improving the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) by incorporating 3-Chloro-2-naphthonitrile derivatives into their structures.
The environmental impact of 2-Naphthalenecarbonitrile, 3-chloro- has also been a subject of interest. Studies have investigated its biodegradability and potential environmental fate. While the compound itself is not classified as hazardous under current regulations, its proper handling and disposal are essential to minimize any potential risks to human health and the environment.
In conclusion, 2-Naphthalenecarbonitrile, 3-chloro- (CAS No. 92616-48-3) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical properties and versatile reactivity make it an essential component in various scientific and industrial processes. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing challenges in these fields.
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